molecular formula C9H5BrClN B1276899 6-Bromo-4-chloroquinoline CAS No. 65340-70-7

6-Bromo-4-chloroquinoline

Cat. No. B1276899
CAS RN: 65340-70-7
M. Wt: 242.5 g/mol
InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline is a compound that has been synthesized and studied due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active compounds. The compound is characterized by the presence of bromine and chlorine substituents on the quinoline ring system, which is a structure of interest in the development of pharmaceuticals, particularly as inhibitors of enzymes like tyrosine kinase .

Synthesis Analysis

The synthesis of 6-Bromo-4-chloroquinoline and its derivatives has been explored through various methods. One approach involves the Knorr synthesis, which is a condensation reaction between β-keto esters and 4-bromoaniline, followed by cyclization to form the quinoline core . Another method described the synthesis of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, from available chemicals, highlighting the versatility of bromo-chloroquinoline derivatives . Additionally, the synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline through cyclization and substitution reactions has been reported, demonstrating the potential for further functionalization of the quinoline ring .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloroquinoline derivatives has been elucidated using various analytical techniques. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system and the presence of hydrogen bonds and π-stacking interactions stabilizing the crystal packing . Similarly, the structures of 3-benzyl-6-bromo-2-chloroquinoline and related compounds were confirmed by spectroscopic methods and X-ray diffraction, with density functional theory (DFT) calculations corroborating the experimental data10.

Chemical Reactions Analysis

The reactivity of 6-Bromo-4-chloroquinoline derivatives has been investigated in the context of their interactions with various nucleophilic reagents. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield a range of substituted quinazoline diones . This highlights the compound's potential as a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-chloroquinoline derivatives are influenced by their molecular structure. The presence of bromine and chlorine atoms can affect the compound's density, melting point, and solubility. The crystal structure analysis of these compounds provides insights into their inclusion properties and how they interact with other molecules in the solid state . Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been studied using DFT, revealing information about their reactivity and interaction with biological targets10.

Scientific Research Applications

  • Pharmaceutical Research
    • 6-Bromo-4-chloroquinoline is an important intermediate in the synthesis of Omipalisib (GSK2126458, GSK458), a high selectivity, effective p110 α/β/gamma/delta and MTORC1/2 inhibitor . This compound is mainly used in treating solid tumor, lymphoma, idiopathic pulmonary fibrosises and idiopathic pulmonary interstitial fibrosis .
    • The preparation method of 6-Bromo-4-chloroquinoline involves using 4-bromaniline, ethyl propiolate, phosphorus trichloride, and other raw materials to obtain the target product through a three-step reaction . This method is convenient, simple, and environmentally friendly, with a comprehensive yield of 70% or above . This is a significant increase compared to the existing yield, which is 26-42%, and it sharply reduces the existing medicine production cost . This method is suitable for industrial mass production .
  • Chemical Research
    • 6-Bromo-4-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It’s available for purchase from various chemical suppliers for use in a variety of research applications .
    • The properties of 6-Bromo-4-chloroquinoline, such as its molecular weight (242.50) and structure, make it useful in chemical research . For example, it can be used to study its reactions with other chemicals or its physical properties .
  • Chemical Research
    • 6-Bromo-4-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It’s available for purchase from various chemical suppliers for use in a variety of research applications .
    • The properties of 6-Bromo-4-chloroquinoline, such as its molecular weight (242.50) and structure, make it useful in chemical research . For example, it can be used to study its reactions with other chemicals or its physical properties .

Safety And Hazards

6-Bromo-4-chloroquinoline is classified as an acute toxic category 3 substance and can cause skin irritation, serious eye irritation, and is combustible . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

Future Directions

While specific future directions for 6-Bromo-4-chloroquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the biological activities of 6-Bromo-4-chloroquinoline and its derivatives, as well as developing more efficient synthesis methods .

properties

IUPAC Name

6-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILYZMXTLCPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408689
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloroquinoline

CAS RN

65340-70-7
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solid 6-bromo-quinolin-4-ol (52 g, 232.1 mmol) was added to phosphorus oxychloride (213.5 mL) and then the mixture was heated to reflux for 6 h to afford a light brown solution. After cooling to room temperature, the excess phosphorus oxychloride was removed under the vacuum. The remaining residue was poured into an ice-containing beaker (2 L). Then, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water. After drying in air, 55.46 g (98.5% yield) of 6-bromo-4-chloro-quinoline was isolated as a light yellow solid: EI-HRMS m/e calcd for C9H5BrClN (M+) 240.9294, found 240.9297.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
213.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
W Wang, Y Guo, L Wang, Y OuYang… - … on Applied Science …, 2015 - atlantis-press.com
… Then reacted with POCl3 to obtain 6-bromo-4-chloroquinoline which was reacted with hydrochloric acid/ethyl ether to afford the hydrochloride. The hydrochloride was replaced by NaI in …
Number of citations: 5 www.atlantis-press.com
ML Wolfrom, SM Olin, WJ Polglase - Journal of the American …, 1950 - ACS Publications
… -bromophenyl)4-bromoquinoline, 2-phenyl-3-bromo-4-hydroxyquinoline, 2-phenyl-6-bromo-4-hydroxyquinoline, 2-phenyl-4,6-dibromoquinoline and 2-phenyl-6bromo-4-chloroquinoline…
Number of citations: 90 pubs.acs.org
IP Beletskaya, AV Tsvetkov, PV Tsvetkov… - Russian chemical …, 2005 - Springer
… To summarize, we have demonstrated that various types of compounds can be prepared from 6 bromo 4 chloroquinoline by the one pot combination of cross coupling reactions. The …
Number of citations: 18 link.springer.com
M Croisy‐Delcey, E Bisagni… - Journal of heterocyclic …, 1993 - Wiley Online Library
… Under the same conditions 6-bromo-4-chloro-5,8-dimethoxyquinoline (7b) [8] was oxidized to give 6-bromo-4-chloroquinoline-5,8-dione (8b) in 65% yield (Scheme 1). …
Number of citations: 4 onlinelibrary.wiley.com
RP Rivera, S Hassan, P Ehlers, J Lecka… - …, 2018 - Wiley Online Library
… To solve this problem, we changed the starting material to 6-bromo-4-chloroquinoline which was then used in chemoselective reactions taking advantage of the different reactivity of …
MJ Mphahlele, LG Lesenyeho - Journal of Heterocyclic …, 2013 - Wiley Online Library
… Beletskaya et al. investigated the reactivity 6-bromo-4-chloroquinoline toward sequential palladium-catalyzed amination with morpholine and Suzuki cross-coupling with arylboronic …
Number of citations: 36 onlinelibrary.wiley.com
SL Degorce, B Barlaam, E Cadogan… - Journal of medicinal …, 2016 - ACS Publications
… 3-Quinoline carboxamides substituted with an aryl group at C6 and an amine at C4 were generally made using the versatile 6-bromo-4-chloroquinoline-3-carboxamide 11 via Suzuki …
Number of citations: 70 pubs.acs.org
M Xin, YY Hei, H Zhang, Y Shen, SQ Zhang - Bioorganic & Medicinal …, 2017 - Elsevier
… Beginning with the commercially available 6-bromo-4-chloroquinoline (14) and the readily prepared 3-(4-methylpiperazine)carbonylphenylamine, compound 15 was obtained by …
Number of citations: 20 www.sciencedirect.com
J Zhang, X Ma, X Lv, M Li, Y Zhao, G Liu, S Zhan - RSC advances, 2017 - pubs.rsc.org
… of 6-bromo-4-chloroquinoline (1) (… 6-bromo-4-chloroquinoline hydrochloride as an off white solid (3.91 g, 14.14 mmol). A two-neck flask was charged with 6-bromo-4-chloroquinoline …
Number of citations: 5 pubs.rsc.org
CRM Asquith, GJ Tizzard - Molbank, 2020 - mdpi.com
… The corresponding 3-(difluoromethyl)aniline (6) and 6-bromo-4-chloroquinoline (7) were mixed and refluxed for 16 h followed by the addition of Hünig’s base. The resulting mixture was …
Number of citations: 1 www.mdpi.com

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